The synthesis of 5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step reactions that incorporate various reagents and conditions. A common method includes:
Technical details regarding reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity.
The molecular structure of 5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one features several key components:
The compound’s structure can be represented by its SMILES notation: CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)OC
.
The compound can participate in various chemical reactions typical of its functional groups:
Understanding these reactions is essential for modifying the compound for specific applications or enhancing its efficacy.
The mechanism of action for compounds like 5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one often involves interaction with specific biological targets such as enzymes or receptors.
Quantitative data on binding affinities and inhibition constants would be necessary to elucidate its precise mechanism.
The physical properties of 5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one include:
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles or electrophiles due to its functional groups.
This compound has potential applications in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2